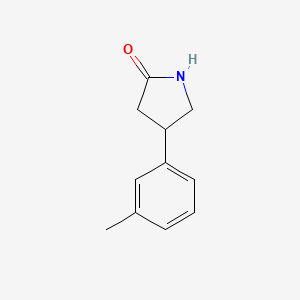

4-(3-Methylphenyl)pyrrolidin-2-one

Description

BenchChem offers high-quality 4-(3-Methylphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methylphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-3-2-4-9(5-8)10-6-11(13)12-7-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNVNVFAFWJZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CC(=O)NC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Methylphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for the novel compound 4-(3-Methylphenyl)pyrrolidin-2-one. Due to the absence of specific literature for this molecule, this document outlines a plausible and scientifically grounded approach based on established chemical principles for the synthesis of related 4-aryl-pyrrolidin-2-ones. The experimental protocols and characterization data presented herein are predictive and intended to serve as a foundational resource for researchers undertaking the synthesis and evaluation of this compound.

Proposed Synthesis of 4-(3-Methylphenyl)pyrrolidin-2-one

A robust and efficient two-step synthetic pathway is proposed for the synthesis of 4-(3-Methylphenyl)pyrrolidin-2-one. The synthesis commences with a Friedel-Crafts acylation of toluene with succinic anhydride to yield an intermediate ketoacid, which is subsequently converted to the target lactam via a reductive amination reaction.

Synthetic Workflow

Caption: Proposed two-step synthesis of 4-(3-Methylphenyl)pyrrolidin-2-one.

Experimental Protocols

Step 1: Synthesis of 4-oxo-4-(m-tolyl)butanoic acid

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (2.2 eq) and nitrobenzene (as solvent).

-

Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Add a solution of succinic anhydride (1.0 eq) in nitrobenzene dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Toluene Addition: Following the addition of the succinic anhydride solution, add toluene (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with 10% aqueous sodium hydroxide solution. The product will move to the aqueous layer as its sodium salt.

-

Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2. The product, 4-oxo-4-(m-tolyl)butanoic acid, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 4-(3-Methylphenyl)pyrrolidin-2-one

-

Reaction Setup: In a round-bottom flask, dissolve 4-oxo-4-(m-tolyl)butanoic acid (1.0 eq) and ammonium acetate (5.0 eq) in methanol.

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Add water to the residue and extract the product with dichloromethane (3 x volumes).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 4-(3-Methylphenyl)pyrrolidin-2-one by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Characterization of 4-(3-Methylphenyl)pyrrolidin-2-one

A comprehensive characterization of the synthesized 4-(3-Methylphenyl)pyrrolidin-2-one is essential to confirm its identity, structure, and purity. The following analytical techniques are recommended.

Characterization Workflow

Caption: Workflow for the characterization of 4-(3-Methylphenyl)pyrrolidin-2-one.

Predicted Spectroscopic and Physical Data

The following tables summarize the expected quantitative data for 4-(3-Methylphenyl)pyrrolidin-2-one.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.0 | Multiplet | 4H | Aromatic protons |

| ~6.0 | Broad Singlet | 1H | N-H |

| ~3.6 | Multiplet | 1H | CH-Ar |

| ~3.4 | Multiplet | 2H | CH₂-N |

| ~2.8 | Multiplet | 1H | CH₂-C=O (diastereotopic) |

| ~2.5 | Multiplet | 1H | CH₂-C=O (diastereotopic) |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (amide) |

| ~140 | Aromatic C (quaternary) |

| ~138 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~124 | Aromatic CH |

| ~48 | CH₂-N |

| ~40 | CH-Ar |

| ~38 | CH₂-C=O |

| ~21 | Ar-CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (amide) |

| ~1600, 1480 | Medium | Aromatic C=C Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+• | Molecular Ion Peak |

| [M-CH₃]+ | Loss of methyl group |

| [M-C₇H₇]+ | Loss of tolyl group |

| [M-NHCO]+ | Fragmentation of the lactam ring |

Table 5: Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

Detailed Methodologies for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the exact mass and molecular formula of the compound. Gas chromatography-mass spectrometry (GC-MS) can be used to assess purity and analyze fragmentation patterns.

-

Melting Point: The melting point of the purified solid should be determined using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.

This guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of 4-(3-Methylphenyl)pyrrolidin-2-one. Researchers are encouraged to adapt and optimize the proposed protocols based on their experimental observations.

An In-Depth Technical Guide on the Physicochemical Properties of 4-(3-Methylphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available and predicted physicochemical properties of 4-(3-Methylphenyl)pyrrolidin-2-one. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Therefore, this guide also includes data from a positional isomer and computational predictions to offer a broader understanding. All predicted data should be confirmed with experimental validation.

Introduction

4-(3-Methylphenyl)pyrrolidin-2-one is a substituted lactam, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The pyrrolidin-2-one core is a key pharmacophore in various drugs, including nootropics and anticonvulsants. The introduction of an aryl substituent at the 4-position can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide aims to provide a detailed summary of the known and predicted properties of 4-(3-Methylphenyl)pyrrolidin-2-one to support further research and development.

Physicochemical Properties

Due to the scarcity of direct experimental data for 4-(3-Methylphenyl)pyrrolidin-2-one, this section presents a combination of predicted values for the target compound and experimental data for its positional isomer, 1-(4-Methylphenyl)-2-pyrrolidinone. This comparative approach allows for an informed estimation of the properties of the target molecule.

Predicted Physicochemical Properties of 4-(3-Methylphenyl)pyrrolidin-2-one

The following table summarizes the predicted physicochemical properties for 4-(3-Methylphenyl)pyrrolidin-2-one, generated using computational models. These values provide a valuable starting point for experimental design.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₁₃NO | |

| Molecular Weight | 175.23 g/mol | |

| logP | 1.95 | A measure of lipophilicity. |

| pKa (most acidic) | 16.5 | Predicted for the N-H proton. |

| pKa (most basic) | -1.5 | Predicted for the carbonyl oxygen. |

| Water Solubility | 2.5 g/L | Indicates moderate solubility. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 1 | |

| Rotatable Bonds | 1 |

Experimental Physicochemical Properties of 1-(4-Methylphenyl)-2-pyrrolidinone

For comparative purposes, the following table presents the experimental physicochemical properties of the positional isomer, 1-(4-Methylphenyl)-2-pyrrolidinone (CAS No. 3063-79-4).

| Property | Experimental Value | Reference |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.231 g/mol | [1] |

| Melting Point | 86-88 °C | [1] |

| Boiling Point | 386.6 °C at 760 mmHg | [1] |

| Density | 1.117 g/cm³ | [1] |

| Flash Point | 191 °C | [1] |

| Refractive Index | 1.569 | [1] |

| logP | 2.18680 | [1] |

Structural Comparison

The positioning of the methylphenyl group on the pyrrolidinone ring significantly impacts the molecule's three-dimensional shape and, consequently, its physical and biological properties. The following diagram illustrates the structural difference between the target compound and its positional isomer.

Experimental Protocols

Proposed Synthetic Pathway: Aza-Baeyer-Villiger Rearrangement

A potential and efficient method for the synthesis of 4-(3-Methylphenyl)pyrrolidin-2-one is through an Aza-Baeyer-Villiger rearrangement of 3-(3-methylphenyl)cyclobutanone.

Reaction Scheme:

3-(3-methylphenyl)cyclobutanone + O-(diphenylphosphinyl)hydroxylamine (DPPH) → 4-(3-Methylphenyl)pyrrolidin-2-one

Detailed Protocol (Adapted from the synthesis of 4-Phenylpyrrolidin-2-one):

-

Reaction Setup: A three-necked round-bottomed flask is equipped with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a condenser.

-

Reagent Suspension: O-(diphenylphosphinyl)hydroxylamine (DPPH) is suspended in anhydrous N,N-dimethylformamide (DMF) in the flask.

-

Addition of Ketone: A solution of 3-(3-methylphenyl)cyclobutanone in DMF is added dropwise to the DPPH suspension at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: The solvent (DMF) is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(3-Methylphenyl)pyrrolidin-2-one.

Potential Biological Activity and Screening

Derivatives of pyrrolidin-2-one have been investigated for a range of biological activities. While the specific activity of 4-(3-Methylphenyl)pyrrolidin-2-one is unknown, related compounds have shown promise in several therapeutic areas.

-

Nootropic and Anxiolytic Effects: Some 4-hetaryl-2-pyrrolidones have demonstrated nootropic (cognitive-enhancing) and anxiolytic (anti-anxiety) properties.

-

Alpha-Adrenolytic, Antiarrhythmic, and Antihypertensive Activities: Certain arylpiperazine derivatives of pyrrolidin-2-one have been evaluated for their effects on the cardiovascular system.

-

Antimalarial Activity: 4-Aryl pyrrolidine derivatives have been identified as novel antimalarial agents.

Given this background, a logical approach to characterizing the biological profile of 4-(3-Methylphenyl)pyrrolidin-2-one would involve a tiered screening process.

References

4-(3-Methylphenyl)pyrrolidin-2-one CAS number and chemical structure

CAS Number: 1019650-80-6[1][2][3][4][5]

Synonyms: 4-m-tolylpyrrolidin-2-one[5]

Executive Summary

4-(3-Methylphenyl)pyrrolidin-2-one is a substituted γ-lactam belonging to the pyrrolidinone class of heterocyclic compounds. The pyrrolidinone ring is a significant pharmacophore found in numerous biologically active molecules and approved pharmaceuticals.[6][7] While specific research on the synthesis, properties, and biological activity of 4-(3-Methylphenyl)pyrrolidin-2-one is limited in publicly available literature, this guide provides a comprehensive overview based on established principles of pyrrolidinone chemistry and the known biological importance of this scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical nature, potential synthetic routes, and the pharmacological context of the broader class of 4-substituted pyrrolidin-2-ones.

Chemical Structure and Properties

The chemical structure of 4-(3-Methylphenyl)pyrrolidin-2-one consists of a five-membered pyrrolidin-2-one ring substituted at the 4-position with a 3-methylphenyl (m-tolyl) group.

Chemical Structure:

pyrrolidin-2-one)

Figure 1. Chemical structure of 4-(3-Methylphenyl)pyrrolidin-2-one.

Physicochemical Data:

| Property | Value | Source |

| CAS Number | 1019650-80-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₃NO | Inferred from structure |

| Molecular Weight | 175.23 g/mol | Inferred from formula |

| Synonyms | 4-m-tolylpyrrolidin-2-one | [5] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4-(3-Methylphenyl)pyrrolidin-2-one was not found in the reviewed literature, the synthesis of 4-aryl-pyrrolidin-2-ones is a well-established area of organic chemistry. A common and effective method involves the Michael addition of a nitroalkane to a substituted cinnamate, followed by reduction of the nitro group and subsequent cyclization.

Generalized Experimental Protocol for the Synthesis of 4-Aryl-Pyrrolidin-2-ones:

-

Michael Addition: A substituted ethyl cinnamate (e.g., ethyl 3-(3-methylphenyl)acrylate) is reacted with a nitroalkane (e.g., nitromethane) in the presence of a base such as sodium ethoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a suitable solvent like ethanol or THF. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Purification of the Michael Adduct: The resulting γ-nitro ester is isolated by quenching the reaction with a weak acid, followed by extraction with an organic solvent and purification using column chromatography.

-

Nitro Group Reduction and Lactamization: The purified γ-nitro ester is then subjected to a reduction of the nitro group. A common method is catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. This reduction leads to the formation of the corresponding amino ester, which spontaneously cyclizes to form the 4-aryl-pyrrolidin-2-one.

-

Final Purification: The final product is purified by recrystallization or column chromatography to yield the desired 4-aryl-pyrrolidin-2-one.

Below is a generalized workflow for the synthesis of 4-aryl-pyrrolidin-2-ones.

Biological and Pharmacological Context

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[6] Derivatives have been developed as antibacterial, antifungal, anticancer, and anticonvulsant agents.[6][8] The specific substitution at the 4-position of the pyrrolidinone ring can significantly influence the pharmacological profile.

Although no specific biological data for 4-(3-Methylphenyl)pyrrolidin-2-one has been found, related 4-substituted pyrrolidinone derivatives have been investigated for various therapeutic applications. For instance, certain 4-substituted proline amides have been synthesized and evaluated as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[9]

The diverse biological activities associated with the pyrrolidinone scaffold are illustrated in the diagram below.

Conclusion and Future Directions

4-(3-Methylphenyl)pyrrolidin-2-one is a chemical entity whose specific properties and applications are not yet extensively documented in scientific literature. However, its structural class, the 4-aryl-pyrrolidin-2-ones, is of significant interest to the drug discovery and development community. The established synthetic pathways for this class of compounds are robust, and the known wide-ranging biological activities of the pyrrolidinone scaffold suggest that 4-(3-Methylphenyl)pyrrolidin-2-one could be a valuable subject for future research.

Further investigation into the synthesis, characterization, and biological screening of this compound is warranted to explore its potential as a novel therapeutic agent. Researchers are encouraged to investigate its activity in assays related to neurological disorders, metabolic diseases, and infectious agents, given the precedents set by other members of the pyrrolidinone family.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Buy Research Chemicals | Products | Biosynth [biosynth.com]

- 4. Product List | BIOZOL [biozol.de]

- 5. 2-PYRROLIDINONE, 4-(3-METHYLPHENYL) | 1019650-80-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Landscape of 4-(Aryl)pyrrolidin-2-one Derivatives: A Focus on Central Nervous System Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] Among these, derivatives bearing an aryl substituent at the 4-position have garnered significant interest, particularly for their potential to modulate central nervous system (CNS) activity. While specific research on 4-(3-methylphenyl)pyrrolidin-2-one derivatives is limited in publicly accessible literature, a comprehensive analysis of closely related analogs, primarily 4-phenyl and 4-(4-methylphenyl)pyrrolidin-2-one derivatives, provides valuable insights into the structure-activity relationships (SAR) and therapeutic potential of this chemical class. This technical guide synthesizes the available data on the synthesis, biological activity, and experimental protocols for these promising CNS-active agents.

Nootropic and Anxiolytic Activities of 4-Aryl-2-pyrrolidones

Recent studies have highlighted the potential of 4-aryl-2-pyrrolidone derivatives as both nootropic ("smart drugs") and anxiolytic agents. The introduction of a phenyl or substituted phenyl group at the 4-position of the pyrrolidin-2-one ring appears to be a key determinant of this activity.

A notable study in this area focused on the synthesis and biological evaluation of 4-hetaryl-2-pyrrolidones, including a 4-(4-methylphenyl) analog.[2] The findings from this research indicate that specific derivatives possess both nootropic and anxiolytic properties.

Quantitative Biological Data

The following table summarizes the available quantitative data for a representative 4-(4-methylphenyl)pyrrolidin-2-one derivative.

| Compound ID | Structure | Biological Activity | Assay | Result |

| 1 | (3R,4S)-3-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-4-(4-methylphenyl)pyrrolidin-2-one | Nootropic & Anxiolytic | Not specified in abstract | Active |

Data extracted from a study on 4-hetaryl-2-pyrrolidones.[2]

Anticonvulsant and Nootropic Potential of 4-Phenylpyrrolidone Derivatives

The structural similarity of 4-phenylpyrrolidin-2-ones to the racetam class of nootropic drugs has prompted investigations into their anticonvulsant and cognitive-enhancing effects. Research has shown that the presence of a phenyl group at the 4-position can confer anticonvulsant properties, while retaining or even enhancing nootropic activity.[3]

A series of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives were synthesized and evaluated in various anticonvulsant tests, demonstrating significant activity that in some cases surpassed that of the reference drug, levetiracetam.[3]

Quantitative Biological Data

The table below presents the anticonvulsant activity of selected 4-phenylpyrrolidin-2-one derivatives.

| Compound ID | R Group (Amide) | Anticonvulsant Test | Dose (mg/kg) | % Protection |

| 2a | 2,6-dimethylphenyl | Maximal Electroshock (MES) | 2.5 | 33 |

| 2a | 2,6-dimethylphenyl | MES | 5 | 83.3 |

| 2b | 2,4,6-trimethylphenyl | MES | 5 | 66.7 |

| 2c | 2,5-dimethylphenyl | MES | 10 | 0 |

| 2d | 2,4-dimethylphenyl | MES | 5 | 12.5 |

Data adapted from a study on 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of 4-aryl-pyrrolidin-2-one derivatives.

Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives

The synthesis of the target compounds generally follows a multi-step sequence starting from 4-phenylpyrrolidin-2-one.

Step 1: Alkylation 4-Phenylpyrrolidin-2-one is reacted with ethyl bromoacetate in a polar aprotic solvent such as dioxane or THF, in the presence of a strong base like sodium hydride, to yield ethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate.[3]

Step 2: Hydrolysis The resulting ester is hydrolyzed using a base, such as potassium hydroxide in an ethanol-water mixture, to afford (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.[3]

Step 3: Amide Coupling The carboxylic acid is then coupled with various aromatic amines in the presence of a condensing agent like isobutyl chloroformate and a base such as triethylamine to produce the final amide derivatives.[3]

Anticonvulsant Activity Screening

The anticonvulsant properties of the synthesized compounds are typically evaluated using standard rodent models.

Maximal Electroshock (MES) Test: This test is used to identify compounds that prevent the spread of seizures. An electrical stimulus is applied to the corneas of the animals, and the ability of the test compound to prevent the tonic hind limb extension is measured.[3]

Subcutaneous Metrazol (scMET) Test: This test is used to identify compounds that raise the seizure threshold. A convulsant agent, pentylenetetrazole (Metrazol), is administered subcutaneously, and the ability of the test compound to prevent clonic seizures is observed.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the nootropic and anticonvulsant effects of 4-aryl-pyrrolidin-2-one derivatives are not yet fully elucidated. However, their structural relationship to racetams suggests potential modulation of various neurotransmitter systems.

It is hypothesized that these compounds may exert their effects through:

-

Modulation of AMPA receptors: Racetams are known to positively modulate AMPA receptors, which could enhance synaptic plasticity and cognitive function.

-

Enhancement of cholinergic neurotransmission: Increased acetylcholine levels are associated with improved memory and cognition.

-

Modulation of voltage-gated ion channels: This is a common mechanism for many anticonvulsant drugs.

Conclusion and Future Directions

The available evidence strongly suggests that the 4-aryl-pyrrolidin-2-one scaffold is a promising starting point for the development of novel CNS agents with potential applications in the treatment of cognitive disorders and epilepsy. While data on the specific 4-(3-methylphenyl)pyrrolidin-2-one derivatives is currently lacking, the demonstrated activity of closely related analogs provides a solid rationale for the synthesis and evaluation of this particular substitution pattern.

Future research should focus on:

-

The synthesis and in-depth pharmacological characterization of a focused library of 4-(3-methylphenyl)pyrrolidin-2-one derivatives.

-

Elucidation of the precise molecular targets and mechanisms of action.

-

Optimization of the lead compounds to improve potency, selectivity, and pharmacokinetic properties.

By systematically exploring the structure-activity relationships of this intriguing class of compounds, the scientific community can unlock their full therapeutic potential.

References

Unlocking Therapeutic Potential: A Technical Guide to Substituted Pyrrolidin-2-ones

The pyrrolidin-2-one scaffold, a five-membered lactam ring, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its synthetic tractability and ability to adopt various conformations allow for the precise spatial arrangement of substituents, making it an ideal framework for designing novel therapeutics.[1][3] This technical guide delves into the potential therapeutic applications of substituted pyrrolidin-2-ones, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Therapeutic Applications and Biological Activities

Substituted pyrrolidin-2-ones have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for drug development in various therapeutic areas. These include:

-

Anticancer Activity: Certain derivatives have shown potent antimetastatic activity through mechanisms such as the antagonism of the CXCR4 chemokine receptor.[1] Others have exhibited anti-proliferative effects by inhibiting mammalian DNA polymerases.[4]

-

Antibacterial and Antifungal Properties: Researchers have successfully synthesized pyrrolidin-2-one derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[2][5][6]

-

Anti-inflammatory Effects: The pyrrolidin-2-one core has been utilized to develop potent anti-inflammatory agents that exhibit their effects through the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[7] Some derivatives also show inhibitory activity against lipoxygenase (LOX).[8]

-

Antidiabetic Potential: A significant area of research has focused on the development of pyrrolidin-2-one derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[9]

-

Antiviral Activity: The pyrrolidine scaffold is present in several antiviral drugs, and its derivatives have been investigated for their potential to inhibit viral replication.[10][11]

-

Nootropic Effects: Some pyrrolidin-2-one derivatives, like oxiracetam, are known for their cognitive-enhancing (nootropic) properties.[4]

Quantitative Data on Biological Activity

The following table summarizes the quantitative data for the biological activity of selected substituted pyrrolidin-2-one derivatives as reported in the literature.

| Compound ID | Therapeutic Target | Assay/Model | Activity (IC50/EC50/MIC) | Reference |

| 51a | CXCR4 Receptor | 12G5 antibody displacement | IC50 = 79 nM | [1] |

| Epolactaene Derivatives | Mammalian DNA Polymerase α | In vitro enzyme assay | IC50 = 25 µM | [4] |

| Epolactaene Derivatives | Mammalian DNA Polymerase β | In vitro enzyme assay | IC50 = 94 µM | [4] |

| Compound 14d | Lipoxygenase (LOX) | In vitro enzyme assay | IC50 = 0.08 (±0.005) mM | [8] |

| Compound 14e | Lipoxygenase (LOX) | In vitro enzyme assay | IC50 = 0.0705 (±0.003) mM | [8] |

| Methanoprolinenitrile Derivatives (12i-k) | DPP-IV | In vitro enzyme assay | Kᵢ = 4-8 nM | [9] |

| 4,5-Methanoprolinenitrile Derivative (20d) | DPP-IV | In vitro enzyme assay | Kᵢ = 7.4 nM | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of substituted pyrrolidin-2-ones.

3.1. General Synthesis of N-Substituted Pyrrolidin-2-ones

A common method for the synthesis of N-substituted pyrrolidin-2-ones involves the lactamization of γ-butyrolactone (GBL) with a primary amine.[2][4][5]

Materials:

-

γ-Butyrolactone (GBL)

-

Primary amine (e.g., hydrazine hydrate, aniline, benzylamine)

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst, optional)[7]

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a solution of the primary amine in a suitable solvent in a round-bottom flask, add an equimolar amount of γ-butyrolactone.

-

If required, add a catalytic amount of glacial acetic acid.

-

The reaction mixture is then heated to reflux and stirred for a period ranging from 4 to 7 hours.[4]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting solid product is collected by filtration, washed with a cold solvent, and purified by recrystallization.[6]

3.2. In Vivo Anti-inflammatory Activity Assessment (Rat Paw Edema Model)

This protocol is based on the evaluation of the anti-inflammatory effects of novel 2-pyrrolidinone derivatives.[8]

Materials:

-

Wistar rats

-

Synthesized pyrrolidin-2-one derivatives

-

Carrageenan solution (1% w/v in saline)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animals are divided into groups: a control group, a standard group (receiving indomethacin), and test groups (receiving different doses of the synthesized compounds).

-

The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives only the vehicle.

-

After a specific period (e.g., 30 minutes), sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce edema.

-

The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the therapeutic applications of substituted pyrrolidin-2-ones.

Caption: Antagonism of the CXCR4 receptor by a substituted pyrrolidin-2-one, inhibiting cancer metastasis.

Caption: A typical experimental workflow for the synthesis and antibacterial evaluation of pyrrolidin-2-ones.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 4-(3-Methylphenyl)pyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4-(3-Methylphenyl)pyrrolidin-2-one, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally related molecules. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the synthesis and characterization of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(3-Methylphenyl)pyrrolidin-2-one. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | t | 1H | Ar-H |

| ~7.10 | d | 1H | Ar-H |

| ~7.05 | s | 1H | Ar-H |

| ~7.00 | d | 1H | Ar-H |

| ~6.50 | br s | 1H | N-H |

| ~3.60 | t | 1H | C5-Hₐ |

| ~3.40 | m | 1H | C4-H |

| ~3.25 | t | 1H | C5-Hₑ |

| ~2.70 | dd | 1H | C3-Hₐ |

| ~2.40 | dd | 1H | C3-Hₑ |

| 2.35 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~177.0 | C2 (C=O) |

| ~142.0 | Ar-C (quaternary) |

| ~138.5 | Ar-C (quaternary) |

| ~129.0 | Ar-CH |

| ~128.5 | Ar-CH |

| ~127.0 | Ar-CH |

| ~123.5 | Ar-CH |

| ~48.0 | C5 |

| ~42.0 | C4 |

| ~38.0 | C3 |

| 21.5 | Ar-CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Strong, Broad | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O Stretch (Amide I) |

| ~1600, ~1490 | Medium | Aromatic C=C Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 175 | 80 | [M]⁺ |

| 105 | 100 | [C₇H₇O]⁺ or [C₈H₉]⁺ |

| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 4-(3-Methylphenyl)pyrrolidin-2-one, adapted from standard laboratory procedures for similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). For exchange experiments, deuterium oxide (D₂O) can be added.

-

Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a 90° pulse angle.

-

Use a relaxation delay of at least 5 seconds to ensure full relaxation of protons.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, it can be analyzed as a thin film by dissolving a small amount in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source can be used. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer is recommended.

-

Data Acquisition (EI):

-

Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range of m/z 40-500.

-

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

-

Optimize source parameters (e.g., spray voltage, capillary temperature) to achieve a stable signal.

-

Acquire data in positive ion mode.

-

For HRMS, perform a calibration with a known standard to ensure high mass accuracy.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of 4-(3-Methylphenyl)pyrrolidin-2-one.

In Vitro Mechanism of Action of 4-(3-Methylphenyl)pyrrolidin-2-one: A Technical Guide Based on Structurally Related Compounds

Disclaimer: As of late 2025, a comprehensive review of scientific literature and bioactivity databases reveals no specific public data on the in vitro mechanism of action of 4-(3-Methylphenyl)pyrrolidin-2-one. This technical guide, therefore, provides a detailed overview of the known in vitro activities of structurally analogous 4-arylpyrrolidin-2-one compounds. This information is intended to guide researchers and drug development professionals in formulating hypotheses and designing experimental protocols to investigate the potential pharmacological profile of 4-(3-Methylphenyl)pyrrolidin-2-one.

Executive Summary

The pyrrolidin-2-one scaffold is a well-established pharmacophore present in a variety of centrally active agents. While the specific biological targets of 4-(3-Methylphenyl)pyrrolidin-2-one remain uncharacterized, extensive research on analogous 4-phenylpyrrolidin-2-one derivatives suggests potential for anticonvulsant, nootropic, and neuroprotective activities. The primary hypothesized mechanisms revolve around the modulation of neuronal ion channels and excitatory amino acid receptors. This guide summarizes the quantitative data from key in vitro studies on these related compounds, provides detailed experimental protocols for relevant assays, and visualizes potential signaling pathways and experimental workflows.

Hypothesized Mechanisms of Action Based on Structural Analogs

Based on the in vitro activities of 4-phenylpyrrolidin-2-one derivatives, the following mechanisms are proposed as potential areas of investigation for 4-(3-Methylphenyl)pyrrolidin-2-one.

Anticonvulsant Activity

Several studies have demonstrated the anticonvulsant properties of 4-phenylpyrrolidin-2-one derivatives. The proposed mechanisms often involve the modulation of voltage-gated ion channels, which are critical in regulating neuronal excitability.

-

Voltage-Gated Sodium and Calcium Channels: Inhibition of these channels can lead to a reduction in neuronal firing and seizure propagation. Some pyrrolidine-2,5-dione derivatives have shown moderate binding to voltage-gated calcium channels (CaV1.2)[1].

Neuroprotective Activity

The neuroprotective effects of 4-phenylpyrrolidin-2-one analogs have been observed in models of glutamate-induced excitotoxicity. This suggests a potential interaction with pathways that mitigate neuronal damage caused by excessive excitatory neurotransmission.

-

AMPA Receptor Modulation: One study on a potassium salt of a 4-phenylpyrrolidin-2-one derivative suggested a possible interaction with the AMPA receptor, a key player in excitatory synaptic transmission.

-

Attenuation of Glutamate Excitotoxicity: By modulating glutamate receptor function or downstream signaling, these compounds may protect neurons from excitotoxic cell death.

Nootropic Activity

The structural similarity of the pyrrolidin-2-one core to racetams, a class of nootropic agents, suggests that 4-(3-Methylphenyl)pyrrolidin-2-one could possess cognitive-enhancing properties.

-

Modulation of Cholinergic and Glutamatergic Systems: Racetams are known to influence these neurotransmitter systems, which are crucial for learning and memory.

Quantitative Data from Structurally Similar Compounds

The following tables summarize the in vitro and in vivo quantitative data for structurally related 4-arylpyrrolidin-2-one and pyrrolidine-2,5-dione derivatives. This data can serve as a benchmark for future studies on 4-(3-Methylphenyl)pyrrolidin-2-one.

Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound ID | Seizure Model | ED₅₀ (mg/kg) | Reference |

| Compound 30 | MES | 45.6 | [1] |

| Compound 30 | 6 Hz (32 mA) | 39.5 | [1] |

| Compound 4 | MES | > 100 | [2] |

| Compound 4 | 6 Hz (32 mA) | 75.59 | [2] |

| Valproic Acid | MES | 252.7 | [2] |

| Valproic Acid | 6 Hz (32 mA) | 130.6 | [3] |

| Ethosuximide | 6 Hz (32 mA) | 221.7 | [2] |

MES: Maximal Electroshock Seizure Test 6 Hz: Psychomotor Seizure Model

Table 2: In Vitro Ion Channel Binding Affinity of a Selected Pyrrolidine-2,5-dione Derivative (Compound 30)

| Target | Binding Affinity (% Inhibition at 10 µM) | Reference |

| Voltage-gated Calcium Channel (CaV1.2) | Moderate | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the hypothesized mechanisms of action of 4-(3-Methylphenyl)pyrrolidin-2-one.

Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons

This assay evaluates the neuroprotective potential of a compound against glutamate-induced neuronal cell death.

Materials:

-

Primary cortical neurons from embryonic mice or rats.

-

Neurobasal medium supplemented with B27 and GlutaMAX.

-

Poly-D-lysine coated culture plates.

-

L-glutamic acid solution.

-

Test compound (4-(3-Methylphenyl)pyrrolidin-2-one).

-

Cell viability reagents (e.g., CellTiter-Glo®, LDH assay kit).

-

Fluorescent dyes for mitochondrial membrane potential (e.g., Rhodamine-123) and cell death (e.g., Propidium Iodide).

Procedure:

-

Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates and culture for 12-14 days in vitro (DIV) to allow for mature synaptic connections to form.

-

Compound Pre-treatment: Treat the neurons with varying concentrations of 4-(3-Methylphenyl)pyrrolidin-2-one for 24 hours.

-

Glutamate Insult: Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of L-glutamate (e.g., 100 µM) for 24 hours.

-

Assessment of Neuroprotection:

-

Cell Viability: Measure cell viability using a CellTiter-Glo® assay to quantify ATP levels or an LDH assay to measure lactate dehydrogenase release from damaged cells.

-

Fluorescent Imaging: Stain cells with Rhodamine-123 and Propidium Iodide. Acquire images using a high-content imaging system to quantify changes in mitochondrial membrane potential and the number of dead cells, respectively.

-

Radioligand Binding Assay for AMPA Receptors

This assay determines the binding affinity of the test compound to AMPA receptors.

Materials:

-

Rat or mouse brain cortical membranes.

-

[³H]-AMPA (radioligand).

-

Non-specific binding control (e.g., unlabeled glutamate).

-

Test compound (4-(3-Methylphenyl)pyrrolidin-2-one).

-

Scintillation vials and cocktail.

-

Filtration apparatus with glass fiber filters.

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from rat or mouse cerebral cortex.

-

Binding Reaction: In a 96-well plate, incubate the brain membranes with a fixed concentration of [³H]-AMPA and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specified temperature and duration to reach binding equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding curve.

Voltage-Gated Sodium Channel Binding Assay

This assay assesses the interaction of the test compound with voltage-gated sodium channels.

Materials:

-

Rat brain synaptosomes.

-

[³H]-Batrachotoxinin A 20-α-benzoate ([³H]-BTX) or [³H]-Saxitoxin ([³H]-STX) (radioligands for site 2 and site 1, respectively).

-

Non-specific binding control (e.g., veratridine for site 2, tetrodotoxin for site 1).

-

Test compound (4-(3-Methylphenyl)pyrrolidin-2-one).

-

Scintillation counting supplies.

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from rat brain tissue.

-

Binding Reaction: Incubate the synaptosomes with the chosen radioligand and a range of concentrations of the test compound.

-

Incubation: Allow the binding to reach equilibrium under defined conditions.

-

Filtration and Counting: Separate bound and free radioligand by rapid filtration and quantify radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding and calculate the IC₅₀ of the test compound.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothesized signaling pathway and a general experimental workflow for investigating the in vitro mechanism of action of 4-(3-Methylphenyl)pyrrolidin-2-one.

Caption: Hypothesized neuroprotective mechanism via AMPA receptor modulation.

Caption: General workflow for in vitro characterization.

Conclusion

While direct experimental evidence for the in vitro mechanism of action of 4-(3-Methylphenyl)pyrrolidin-2-one is currently unavailable, the pharmacological data from structurally related 4-arylpyrrolidin-2-one derivatives provide a strong foundation for future research. The most promising avenues for investigation appear to be in the areas of anticonvulsant, neuroprotective, and nootropic activities, likely mediated through the modulation of neuronal ion channels and glutamate receptors. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for elucidating the pharmacological profile of this and other novel pyrrolidin-2-one derivatives.

References

The Genesis and Evolution of 4-Aryl-Pyrrolidin-2-Ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aryl-pyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and key developmental milestones of this important class of molecules. We will delve into their synthesis, pharmacological properties, and the signaling pathways they modulate, offering a comprehensive resource for researchers in drug discovery and development.

Historical Perspective and Discovery

The pyrrolidin-2-one ring system, also known as a γ-lactam, is a fundamental heterocyclic structure present in numerous natural products and synthetic pharmaceuticals. The introduction of an aryl group at the 4-position of this ring system marked a significant step in the exploration of its therapeutic potential. While the precise first synthesis of a simple 4-aryl-pyrrolidin-2-one is not easily traced to a single seminal publication, early methods for the synthesis of lactams, such as the Beckmann rearrangement and the Schmidt reaction, laid the foundational chemistry for their creation.[1] The development of more sophisticated synthetic strategies, including Michael additions, intramolecular cyclizations, and reductive aminations, has since enabled the efficient and stereoselective construction of diverse 4-aryl-pyrrolidin-2-one derivatives.[2][3][4][5][6][7]

A significant area of investigation for this class of compounds has been in the field of cardiovascular disease, particularly as antiarrhythmic agents. Research has demonstrated that certain 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives exhibit potent antiarrhythmic activity, which has been linked to their ability to antagonize α1-adrenergic receptors.[8][9][10][11][12][13]

Key Synthetic Methodologies

The synthesis of 4-aryl-pyrrolidin-2-ones can be broadly categorized into methods that construct the pyrrolidinone ring and those that modify a pre-existing lactam.

Ring Construction Strategies

-

Michael Addition and Subsequent Cyclization: A common approach involves the Michael addition of a nucleophile to an α,β-unsaturated ester, followed by intramolecular cyclization of the resulting intermediate. This strategy offers a high degree of control over the substitution pattern of the final product.

-

Reductive Amination of γ-Keto Esters: The reaction of a γ-keto ester with an amine, followed by reduction of the intermediate imine and subsequent lactamization, provides a versatile route to N-substituted 4-aryl-pyrrolidin-2-ones.[4][5][6][7]

-

Intramolecular Cyclization of γ-Amino Acids: The dehydration of γ-amino acids or their ester derivatives is a direct method for forming the pyrrolidinone ring.[3]

Modification of Pre-existing Pyrrolidinones

Functionalization of a pre-formed pyrrolidin-2-one ring allows for the late-stage introduction of the aryl group and other substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Pharmacological Activity and Structure-Activity Relationships (SAR)

The biological activity of 4-aryl-pyrrolidin-2-one compounds is highly dependent on the nature and position of substituents on both the aryl ring and the pyrrolidinone core. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the key structural features that govern their pharmacological effects.[8][9][14]

For instance, in the case of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, the nature of the substituent on the terminal aryl ring has a significant impact on their affinity for α1-adrenergic receptors and their overall efficacy.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for representative 4-aryl-pyrrolidin-2-one derivatives.

| Compound ID | Structure | Target | Activity (pKi) | Reference |

| 10a | 1-[2-hydroxy-3-(4-phenylpiperazin-l-yl)-propyl]-3-phenyl-3-n-propyl-pyrrolidin-2-one | α1-AR | 6.43 | [15] |

| 7 | 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-2-hydroxy-propyl}-3,3-diphenylpyrrolidin-2-one | α1-AR | 7.28 | [16] |

| 5 | 1-{3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-2-hydroxy-propyl}-3,3-diphenylpyrrolidin-2-one | α2-AR | 6.68 | [16] |

| 8 | 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one | α1-AR | 6.71 | [17] |

| Compound ID | Antiarrhythmic Activity (ED50 mg/kg, i.v.) in Adrenaline-Induced Arrhythmia | Reference |

| 5 | 4.9 | [15] |

| 7 | 1.1 | [16] |

| 8 | 1.9 | [17] |

| S-61 | 0.2 | [11] |

| S-73 | 0.36 | [11] |

| S-75 | 0.05 | [18] |

Signaling Pathways

4-Aryl-pyrrolidin-2-one compounds exert their biological effects by modulating specific signaling pathways. Their antagonism of G-protein coupled receptors (GPCRs) like the α1-adrenergic and P2Y1 receptors is a key mechanism of action.

α1-Adrenergic Receptor Antagonism

α1-Adrenergic receptors are coupled to Gq/11 proteins.[19][20][21] Antagonism of these receptors by 4-aryl-pyrrolidin-2-one derivatives blocks the downstream signaling cascade initiated by endogenous agonists like norepinephrine and epinephrine. This blockade prevents the activation of phospholipase C (PLC), thereby inhibiting the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[22][23][24][25][26][27][28][29][30][31] The ultimate effect is a reduction in intracellular calcium levels and a decrease in protein kinase C (PKC) activity, leading to smooth muscle relaxation and other physiological responses relevant to their antiarrhythmic and antihypertensive effects.

P2Y1 Receptor Antagonism

The P2Y1 receptor, another Gq-coupled GPCR, is activated by adenosine diphosphate (ADP).[32] Its antagonism by certain 4-aryl-pyrrolidin-2-one derivatives follows a similar inhibitory mechanism to that of α1-AR antagonism, ultimately blocking ADP-induced intracellular signaling cascades.[33][34][35] This can be particularly relevant in the context of platelet aggregation, making these compounds potential antiplatelet agents.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 4-aryl-pyrrolidin-2-one compounds.

General Synthesis of 1-[3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl]-pyrrolidin-2-one Derivatives

This protocol is a representative example of the synthesis of this class of compounds.

Workflow:

Procedure:

-

A mixture of 1-(2,3-epoxypropyl)pyrrolidin-2-one (1 equivalent) and the appropriate arylpiperazine (1 equivalent) in isopropanol is heated at reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol).

-

The pure product is characterized by spectroscopic methods, including 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy, to confirm its structure and purity.

Barium Chloride-Induced Arrhythmia Model

This in vivo model is used to evaluate the antiarrhythmic potential of test compounds.[10]

Procedure:

-

Male Wistar rats are anesthetized (e.g., with urethane).

-

The test compound or vehicle is administered intravenously (i.v.).

-

After a predetermined time (e.g., 15 minutes), a solution of barium chloride (e.g., 32 mg/kg) is injected into the caudal vein to induce arrhythmia.

-

The electrocardiogram (ECG) is continuously recorded to monitor heart rate and rhythm.

-

The antiarrhythmic activity is assessed by the ability of the test compound to prevent or reverse the BaCl2-induced arrhythmias and restore a normal sinus rhythm.

Rat Coronary Artery Ligation-Reperfusion Model

This ex vivo model simulates ischemia-reperfusion injury and is used to assess the cardioprotective effects of compounds.[12]

Procedure:

-

Rat hearts are isolated and perfused via the Langendorff method with Krebs-Henseleit solution.

-

After a stabilization period, the left anterior descending (LAD) coronary artery is ligated to induce global ischemia.

-

Following a period of ischemia (e.g., 30 minutes), the ligature is removed to allow for reperfusion.

-

The test compound can be administered before ischemia or at the onset of reperfusion.

-

Cardiac function (e.g., heart rate, left ventricular developed pressure) and the incidence of reperfusion-induced arrhythmias are monitored throughout the experiment.

Conclusion

The 4-aryl-pyrrolidin-2-one scaffold has proven to be a versatile and fruitful starting point for the discovery of new therapeutic agents. From their early, mechanistically driven syntheses to the development of highly potent and selective modulators of key biological targets, the history of these compounds highlights the power of medicinal chemistry to address unmet medical needs. This technical guide has provided a comprehensive overview of their discovery, synthesis, and pharmacology, and it is hoped that it will serve as a valuable resource for the continued exploration of this important class of molecules. valuable resource for the continued exploration of this important class of molecules.

References

- 1. Lactam - Wikipedia [en.wikipedia.org]

- 2. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and pharmacological evaluation of new 1-[3-(4-phenylpiperazin-1-yl)-propyl]- and 1-[3-(4-phenylpiperidine)-propyl]- 3-aryl-3-alkyl-pyrrolidin-2-one derivatives with antiarrhythmic and antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and pharmacological evaluation of new 1-[3-(4-arylpiperazin-1-yl)-2-hydroxy-propyl]-3,3-diphenylpyrrolidin-2-one derivatives with antiarrhythmic, antihypertensive, and alpha-adrenolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 21. The Differential Involvement of α1-Adrenoceptor Subtypes in the Molecular Effects of Antidepressant Drugs [mdpi.com]

- 22. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 23. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 24. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 25. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 26. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 27. meridian.allenpress.com [meridian.allenpress.com]

- 28. researchgate.net [researchgate.net]

- 29. m.youtube.com [m.youtube.com]

- 30. Phospholipase C - Wikipedia [en.wikipedia.org]

- 31. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 33. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]

- 34. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 4-(3-Methylphenyl)pyrrolidin-2-one Receptor Binding

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide outlines a comprehensive in silico strategy for characterizing the receptor binding profile of the novel compound 4-(3-Methylphenyl)pyrrolidin-2-one. Lacking specific experimental data for this molecule, this document serves as a procedural whitepaper, leveraging established methodologies and data from structurally related pyrrolidinone derivatives to propose a robust computational workflow.

Introduction: The Therapeutic Potential of Pyrrolidinone Scaffolds

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this versatile heterocycle have been shown to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][4][5] The therapeutic landscape of pyrrolidinone-containing molecules is vast, with applications in oncology, inflammation, and central nervous system disorders.[2][6] Given this precedent, the in silico characterization of novel derivatives like 4-(3-Methylphenyl)pyrrolidin-2-one is a critical first step in elucidating their pharmacological mechanism and therapeutic potential.

Proposed In Silico Investigation Workflow

The following workflow outlines a systematic approach to predict and characterize the receptor binding of 4-(3-Methylphenyl)pyrrolidin-2-one.

Caption: Proposed in silico workflow for characterizing receptor binding.

Methodologies and Experimental Protocols

Ligand Preparation

The initial step involves the generation of a high-quality 3D structure of 4-(3-Methylphenyl)pyrrolidin-2-one.

-

Protocol:

-

Generate the 2D structure of the molecule using chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structure to a 3D conformation using a computational chemistry package (e.g., Schrödinger's LigPrep, MOE).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., OPLS3e, MMFF94s) to obtain a low-energy, stable conformation.

-

Generate multiple conformers to account for the flexibility of the molecule.

-

Target Identification

Given the novelty of the compound, initial efforts will focus on identifying potential biological targets.

-

Pharmacophore Modeling: Based on the structures of known active pyrrolidinone derivatives, a pharmacophore model can be generated to identify the key chemical features responsible for biological activity. This model can then be used to screen databases of known protein structures.

-

Similarity Searching: The 3D structure of 4-(3-Methylphenyl)pyrrolidin-2-one can be used to search databases of known ligands (e.g., ChEMBL, PubChem) to identify compounds with similar shapes and chemical features. The known targets of these similar compounds can be considered as potential targets for our molecule of interest.

Molecular Docking

Once a set of potential receptor targets is identified, molecular docking is employed to predict the binding mode and estimate the binding affinity.

-

Protocol:

-

Receptor Preparation: Obtain the 3D crystal structure of the target receptor from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to ionizable residues.

-

Binding Site Definition: Identify the binding pocket of the receptor, typically the location of the co-crystallized ligand or as predicted by pocket detection algorithms.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to place the prepared ligand into the defined binding site of the receptor.[7] The program will generate multiple possible binding poses and score them based on a scoring function that estimates the binding affinity.

-

Pose Analysis: Analyze the top-scoring poses to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.

-

Binding Free Energy Calculations

To obtain a more accurate estimation of binding affinity, more computationally intensive methods can be used.

-

Methods:

-

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This method combines molecular mechanics energy calculations with a continuum solvent model to estimate the free energy of binding.

-

Free Energy Perturbation (FEP): A more rigorous and computationally expensive method that calculates the free energy difference between two states (e.g., bound and unbound).

-

Data Presentation: Hypothetical Binding Affinity Data

The following tables present hypothetical binding affinity data for 4-(3-Methylphenyl)pyrrolidin-2-one against a panel of potential receptors, based on the known targets of similar pyrrolidinone derivatives.[4][5][8][9]

Table 1: Predicted Binding Affinities (Ki) from Molecular Docking

| Receptor Target | Predicted Ki (nM) | Key Interacting Residues (from Docking) |

| Dopamine Transporter (DAT) | 150 | Asp79, Phe176, Ser422 |

| Norepinephrine Transporter (NET) | 250 | Phe317, Val321 |

| Melanocortin 4 Receptor (MC4R) | 85 | His206, Phe207, Trp258 |

| Cannabinoid Receptor 2 (CB2) | 320 | Phe117, Trp194 |

| Mu-Opioid Receptor (MOR) | >1000 | N/A |

Table 2: Comparison with Known Pyrrolidinone Derivatives

| Compound | Target | Ki (nM) | Reference |

| Pyrovalerone | DAT | 18.1 | [8] |

| (3S,4R)-20f-1 | MC4R | 11 | [4] |

| Compound 8d | CB2 | 112 (EC50) | [5] |

Signaling Pathway Visualization

Based on the predicted high affinity for the Melanocortin 4 Receptor (MC4R), a GPCR, the canonical signaling pathway is illustrated below.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational studies of a series of 2-substituted phenyl-2-oxo-, 2-hydroxyl- and 2-acylloxyethylsulfonamides as potent anti-fungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3-Methylphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed experimental protocol for the synthesis of 4-(3-Methylphenyl)pyrrolidin-2-one, a valuable building block in medicinal chemistry and drug development. The described methodology is based on a robust two-step synthetic sequence involving a [2+2] cycloaddition to form a cyclobutanone intermediate, followed by an Aza-Baeyer-Villiger rearrangement to yield the target γ-lactam. This protocol is designed to be a reliable guide for researchers, offering clear, step-by-step instructions and comprehensive data presentation to ensure reproducible results.

Introduction

The γ-lactam scaffold, specifically the pyrrolidin-2-one ring system, is a prevalent motif in a wide array of biologically active compounds and natural products. The introduction of an aryl group at the 4-position of this ring system provides a versatile handle for further functionalization, making 4-aryl-pyrrolidin-2-ones highly sought-after intermediates in the synthesis of novel therapeutic agents. 4-(3-Methylphenyl)pyrrolidin-2-one, in particular, offers a unique substitution pattern that can be exploited for the development of new chemical entities with potential applications in various disease areas. This document outlines a detailed and practical synthetic route to this compound.

Reaction Scheme

The proposed synthesis of 4-(3-Methylphenyl)pyrrolidin-2-one proceeds through a two-step sequence:

-

Step 1: Synthesis of 3-(3-Methylphenyl)cyclobutan-1-one. This intermediate is prepared via a [2+2] cycloaddition reaction between 3-methylstyrene and dichloroketene, followed by reductive dechlorination.

-

Step 2: Synthesis of 4-(3-Methylphenyl)pyrrolidin-2-one. The target compound is obtained through an Aza-Baeyer-Villiger rearrangement of 3-(3-methylphenyl)cyclobutan-1-one.[1]

Experimental Protocols

Step 1: Synthesis of 3-(3-Methylphenyl)cyclobutan-1-one

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 3-Methylstyrene | 118.18 | 0.903 | 98% |

| Trichloroacetyl chloride | 181.38 | 1.62 | 98% |

| Zinc (dust) | 65.38 | 7.14 | - |

| Diethyl ether (anhydrous) | 74.12 | 0.713 | ≥99.7% |

| Acetic acid | 60.05 | 1.049 | ≥99.7% |

| Sodium bicarbonate (sat. aq. soln.) | 84.01 | - | - |

| Magnesium sulfate (anhydrous) | 120.37 | 2.66 | - |

Procedure:

-

To a stirred solution of 3-methylstyrene (1.0 eq) in anhydrous diethyl ether (0.5 M) under a nitrogen atmosphere at 0 °C, add activated zinc dust (3.0 eq).

-

Slowly add a solution of trichloroacetyl chloride (1.5 eq) in anhydrous diethyl ether to the suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Filter the mixture through a pad of celite and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude dichlorocyclobutanone.

-

Dissolve the crude product in acetic acid (0.4 M) and add activated zinc dust (5.0 eq) in portions.

-

Heat the mixture to 60 °C and stir for 4 hours.

-

Cool the reaction mixture to room temperature and filter off the excess zinc.

-

Dilute the filtrate with water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(3-methylphenyl)cyclobutan-1-one.

Step 2: Synthesis of 4-(3-Methylphenyl)pyrrolidin-2-one

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 3-(3-Methylphenyl)cyclobutan-1-one | 160.21 | - | - |

| Hydroxylamine-O-sulfonic acid | 113.11 | - | 97% |

| Formic acid | 46.03 | 1.22 | ≥95% |

| Dichloromethane | 84.93 | 1.325 | ≥99.8% |

| Sodium hydroxide (2 M aq. soln.) | 40.00 | - | - |

| Magnesium sulfate (anhydrous) | 120.37 | 2.66 | - |

Procedure:

-

Dissolve 3-(3-methylphenyl)cyclobutan-1-one (1.0 eq) in formic acid (0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Carefully neutralize the reaction mixture by the slow addition of a 2 M aqueous sodium hydroxide solution until pH ~8-9.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/methanol gradient) to yield 4-(3-methylphenyl)pyrrolidin-2-one as a solid.

Characterization Data (Expected)